3.2-Fold Improvement in Tie2 Kinase Inhibition Compared to Lead Compound 1
In a direct head-to-head comparison, (S)-5-(4-(((2-((1-Cyclohexylethyl)amino)-2-oxoethyl)((p-tolyloxy)carbonyl)amino)methyl)phenyl)nicotinic acid (compound 7) inhibited Tie2 kinase with an IC50 of 1 µM, whereas the lead analog compound 1 showed an IC50 of 3.2 µM [1]. This represents a 3.2-fold enhancement in potency.
| Evidence Dimension | Tie2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 1 µM |
| Comparator Or Baseline | Compound 1: 3.2 µM |
| Quantified Difference | 3.2-fold improvement |
| Conditions | In vitro kinase assay |
Why This Matters
Demonstrates that the structural modifications in compound 7 translate to improved target engagement, a key driver for downstream efficacy.
- [1] Liu J, Lin TH, Cole AG, et al. Identification and characterization of small-molecule inhibitors of Tie2 kinase. FEBS Lett. 2008;582(5):785-791. doi:10.1016/j.febslet.2008.02.003 View Source
